molecular formula C14H15NO3 B7471870 N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide

N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide

Cat. No. B7471870
M. Wt: 245.27 g/mol
InChI Key: RMHGAPGGKFOHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and has been studied for its antimicrobial, antiparasitic, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids in microorganisms. This leads to the disruption of cellular processes and ultimately the death of the microorganism.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide has been shown to have low toxicity in animal studies. It has also been shown to be rapidly metabolized and eliminated from the body. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide in lab experiments is its broad-spectrum activity against microorganisms. This makes it a useful tool for studying the mechanisms of action of various microorganisms. However, one limitation is that it may not be effective against all microorganisms, and further studies are needed to determine its efficacy against specific strains.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide. One direction is to further study its antiparasitic and antiviral activity, particularly in the treatment of malaria and other parasitic diseases. Another direction is to study its potential use in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide involves the reaction of furfural with 2-amino-3,5-dimethylphenol in the presence of acetic anhydride. The resulting compound is then reacted with hydroxylamine hydrochloride to produce the final product. This synthesis method has been optimized to produce high yields of N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide with high purity.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide has been studied for its antimicrobial, antiparasitic, and antiviral properties. It has shown activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. It has also been studied for its potential use in the treatment of malaria and leishmaniasis, two parasitic diseases that affect millions of people worldwide. In addition, N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide has been studied for its antiviral activity against HIV and other viruses.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-5-6-13(16)12(8-10)14(17)15(2)9-11-4-3-7-18-11/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHGAPGGKFOHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-hydroxy-N,5-dimethylbenzamide

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